6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is a quinazoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinazoline derivatives are a class of heterocyclic compounds that have shown significant biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with isobutyraldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-aminoquinazolin-4(3H)-one
- 3-(2-methylpropyl)quinazolin-4(3H)-one
- 6-chloro-3-(2-methylpropyl)quinazolin-4(3H)-one
Uniqueness
6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both the amino group and the 2-methylpropyl substituent. This combination provides distinct chemical properties and biological activities compared to other quinazoline derivatives.
Biological Activity
The compound 6-amino-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The synthesis typically involves the reaction of 2-aminoacetophenone with isothiocyanates or similar compounds, leading to the formation of quinazolinone derivatives. The specific structure allows for interactions with various biological targets, contributing to its pharmacological effects.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound demonstrates inhibitory effects on various enzymes involved in critical biological pathways, including DNA replication and protein synthesis. This inhibition can lead to antibacterial and anticancer effects by disrupting cellular processes essential for pathogen survival and tumor growth .
- Receptor Interaction : It may also interact with specific receptors that modulate cellular signaling pathways, further influencing its biological activity .
Biological Activities
Research indicates that quinazolinone derivatives exhibit a broad spectrum of biological activities:
- Anticancer Activity : Various studies have shown that derivatives of quinazolinones possess significant anticancer properties. For instance, certain compounds have demonstrated selective cytotoxicity against multiple cancer cell lines, including lung and breast cancer cells .
- Antibacterial Effects : The compound has been evaluated for its antibacterial properties against several microorganisms. In particular, it has shown activity against Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness .
- Anti-inflammatory and Antioxidant Properties : Quinazolinones are also noted for their anti-inflammatory and antioxidant activities. These properties may contribute to their therapeutic potential in treating conditions characterized by oxidative stress and inflammation .
Case Studies and Research Findings
- Anticancer Studies : A study investigating a series of quinazolinone derivatives found that this compound exhibited promising results against various cancer cell lines. The compound's IC50 values indicated potent activity, making it a candidate for further development as an anticancer agent .
- Antibacterial Screening : In another study focused on antibacterial activity, compounds similar to this compound were synthesized and screened against common bacterial strains. The results showed significant antibacterial activity with MIC values ranging from 16 to 32 µg/mL for the most potent derivatives .
- Molecular Docking Studies : Computational studies using molecular docking techniques have elucidated the binding affinities of this compound with various targets. For example, it was found to interact favorably with proteins involved in cancer progression and bacterial resistance mechanisms .
Summary Table of Biological Activities
Properties
IUPAC Name |
6-amino-3-(2-methylpropyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)6-15-7-14-11-4-3-9(13)5-10(11)12(15)16/h3-5,7-8H,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZNLTIXBYYURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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